4-(3-Bromoprop-1-en-2-yl)phenol
Description
4-(3-Bromoprop-1-en-2-yl)phenol is an organic compound featuring a phenol group substituted with a 3-bromopropenyl moiety. The bromopropenyl group introduces steric bulk and electronic effects, while the phenol group confers acidity and hydrogen-bonding capability. This combination may influence reactivity, solubility, and applications in fields such as materials science or synthetic chemistry .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-(3-bromoprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChI Key |
SYPLKNBIWZZQQI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CBr)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoprop-1-en-2-yl)phenol typically involves the bromination of allyl phenol derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the allylic position.
Industrial Production Methods: In an industrial setting, the production of 4-(3-Bromoprop-1-en-2-yl)phenol can be scaled up using continuous-flow photochemical bromination. This method utilizes a photoreactor and N-bromosuccinimide (NBS) to achieve high productivity and selectivity . The continuous-flow process allows for efficient light irradiation and rapid transfer of products, minimizing undesired side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromoprop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The double bond in the prop-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or aniline in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3-bromopropyl)phenol.
Scientific Research Applications
4-(3-Bromoprop-1-en-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of flame retardants, antioxidants, and UV absorbers
Mechanism of Action
The mechanism of action of 4-(3-Bromoprop-1-en-2-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as the STAT3 pathway, leading to anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Electronic Properties
1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene
- Structure: Lacks the phenol group; contains two bromine atoms on the aromatic ring and propenyl chain.
- Reactivity: Brominated aromatic systems are prone to electrophilic substitution, but the phenol group in the target compound may direct reactions to specific positions .
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
- Structure: Contains a phenol group and an imidazole ring with two phenyl substituents.
- Electronic Properties: Exhibits a low HOMO-LUMO gap (theorized via TD-DFT) due to conjugation across the imidazole and phenol groups, facilitating charge transfer. This contrasts with the bromopropenyl group in the target compound, which may induce weaker conjugation .
- Applications: Demonstrated high nonlinear optical (NLO) activity (e.g., hyperpolarizability values: β = 4.044 × 10⁻¹ cm/W⁻¹, γ = 2.89 × 10⁻⁶ cm²/W⁻¹) via Z-scan measurements.
1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene
Physicochemical and Functional Comparisons
Solubility and Stability
- Phenol Derivatives: The hydroxyl group in 4-(3-bromoprop-1-en-2-yl)phenol enhances solubility in polar solvents (e.g., water, alcohols) compared to non-polar analogs like 1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene.
- Stability : Bromopropenyl groups may confer sensitivity to light or heat, as seen in discontinued products like 1-Bromo-4-(3-bromoprop-1-en-2-yl)benzene .
Reactivity
- Electrophilic Substitution: The phenol group directs incoming electrophiles to the ortho/para positions, whereas bromine substituents in analogs may deactivate the ring.
- Nucleophilic Displacement : The bromine on the propenyl chain in the target compound could participate in substitution reactions, similar to (3-bromoprop-1-en-2-yl)benzene .
Nonlinear Optical (NLO) Potential
While 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol exhibits strong NLO properties due to extended π-conjugation and charge transfer (e.g., β = 4.044 × 10⁻¹ cm/W⁻¹), the bromopropenyl group in the target compound may limit delocalization. However, the phenol group’s electron-donating effect could partially offset this, warranting further investigation .
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